molecular formula C21H24N4O2S B2608285 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422532-79-4

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No.: B2608285
CAS No.: 422532-79-4
M. Wt: 396.51
InChI Key: ZIPVPTNCQQOMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Research has identified novel quinazoline and acetamide derivatives with significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds, including variations of quinazoline derivatives, have shown promising results in curative activity against acetic acid-induced ulcer models. Notably, these derivatives demonstrated a higher efficacy than standard drugs used for the treatment of peptic ulcer and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).

Antitumor Activity

A synthetic method for the antitumor compound CP724,714, which is based on quinazoline derivatives, has been developed with high overall yields and purity. This method focuses on the Heck coupling reaction, indicating the potential of quinazoline derivatives in oncology, especially in treating tumors (Wei Bang-guo, 2008).

Analgesic and Anti-Inflammatory Activities

Quinazolin-4(3H)-ones derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these derivatives, some compounds emerged as highly active, demonstrating significant analgesic activity and potent anti-inflammatory activity compared to reference standards such as diclofenac sodium. These findings highlight the therapeutic potential of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2011).

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives have also been explored for their antimicrobial properties, with some compounds showing remarkable antibacterial and antifungal activities. This indicates the broad-spectrum potential of these derivatives in combating microbial infections, positioning them as candidates for developing new antimicrobial agents (Patel et al., 2010).

H1-antihistaminic Agents

The development of novel triazoloquinazolin-5-ones as a new class of H1-antihistaminic agents has been reported. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as more potent than the reference standard chlorpheniramine maleate, and with negligible sedation. This suggests the potential use of quinazoline derivatives in developing safer H1-antihistaminic therapies (Alagarsamy et al., 2009).

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-4-12-22-20-17-10-5-6-11-18(17)24-21(25-20)28-14-19(26)23-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPVPTNCQQOMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.